molecular formula C20H21ClO4 B1672516 Fenofibrate CAS No. 49562-28-9

Fenofibrate

Cat. No. B1672516
CAS RN: 49562-28-9
M. Wt: 360.8 g/mol
InChI Key: YMTINGFKWWXKFG-UHFFFAOYSA-N
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Description

Fenofibrate is an oral medication of the fibrate class used to treat abnormal blood lipid levels . It is less commonly used compared to statins because it treats a different type of cholesterol abnormality to statins . It is mainly used for primary hypercholesterolemia or mixed dyslipidemia . Fenofibrate works by increasing the natural substance (enzyme) that breaks down fats in the blood .


Synthesis Analysis

Fenofibrate is synthesized using fenofibric acid, dimethyl sulfoxide, and isopropyl acetate . The process involves charging these ingredients into a jacketed reactor under nitrogen, adding potassium carbonate, and heating the reaction mixture .


Molecular Structure Analysis

Fenofibrate has a molecular formula of C20H21ClO4 and a molar mass of 360.83 g·mol−1 . Its IUPAC name is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate .


Chemical Reactions Analysis

Fenofibrate has been analyzed using several techniques including high-performance liquid chromatography and UV/vis-spectrophotometry . These techniques are used for the determination of Fenofibrate alone or in combined dosage forms .


Physical And Chemical Properties Analysis

Fenofibrate has a melting point of 80 to 81 °C (176 to 178 °F) . It is a poorly aqueous soluble drug, which causes low bioavailability and limited permeability through the epithelial membrane .

Scientific Research Applications

  • Inflammation Reduction in Metabolic Syndrome Fenofibrate significantly reduces systemic inflammation in subjects with metabolic syndrome, independent of improvements in lipoprotein metabolism and without changing insulin sensitivity. This suggests a direct peroxisome proliferator-activated receptor alpha-mediated effect on inflammatory pathways, which may be important for cardiovascular disease prevention in high-risk patients (Belfort et al., 2010).

  • Treatment for Diabetic Retinopathy Fenofibrate shows promise as a systemic treatment for diabetic retinopathy, with trials indicating significant reductions in retinopathy progression and a need for laser intervention. It may operate through lipid and nonlipid pathways, including beneficial effects on apoptosis, oxidative stress, inflammation, blood-retinal barrier breakdown, and neuroprotection (Wong et al., 2012).

  • Molecular Actions on Diabetic Retinopathy Fenofibrate's clinical effects on diabetic retinopathy and other microvascular endpoints in diabetes are notable. It regulates the expression of many genes affecting lipid control, inflammation, angiogenesis, and cell apoptosis, which are important in the development of diabetic retinopathy (Noonan et al., 2013).

  • Regulation of Retinal Endothelial Cell Survival Fenofibrate protects human retinal endothelial cells from apoptosis through a peroxisome proliferator-activated receptor alpha-independent but AMPK-dependent pathway, suggesting a novel therapeutic property in controlling unwanted cell death found in diabetic retinopathy (Kim et al., 2007).

  • Reduction of Adiposity and Improvement in Insulin Sensitivity Fenofibrate reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis in LDL receptor-deficient mice. The lowering of circulating lipids occurs via down-regulation of lipogenic genes, suggesting potential use in treating metabolic syndrome (Srivastava et al., 2006).

  • Effects on Lipid Parameters in Obese Monkeys Fenofibrate effectively lowers triglycerides and LDL-C, and increases HDL-C in hypertriglyceridemic, hyperinsulinemic, nondiabetic obese rhesus monkeys. These results support the use of this model for studying the effects of novel hypolipidemic agents, particularly those impacting serum triglycerides and HDL-C (Winegar et al., 2001).

  • vaspin levels in dyslipidemic patients, which correlates with reduced body weight and increased insulin sensitivity. It upregulates vaspin mRNA and protein levels in visceral adipose tissue, indicating a mechanism by which fenofibrate improves insulin sensitivity in dyslipidemic patients (Chen et al., 2014).
  • Improvement in Endoplasmic Reticulum Stress and Inflammation in Skeletal Muscle Fenofibrate treatment reduces insulin resistance by alleviating endoplasmic reticulum stress and downstream inflammation in skeletal muscle tissues and cells. This may be related to reduced ER stress-induced inflammation, providing insight into its role in improving insulin resistance (Dai et al., 2016).

  • Anti-Inflammatory and Anti-Atherogenic Effects Fenofibrate exhibits anti-inflammatory and anti-atherogenic effects in vascular endothelial and smooth muscle cells. The anti-inflammatory mechanism may involve "trans-repression," which suppresses the production of inflammatory cytokines and adhesion molecules, contributing to its beneficial effects in atherosclerosis (Araki et al., 2009).

  • Inhibition of Prostate Cancer Cell Growth Fenofibrate inhibits cell cycle progression and induces apoptosis in prostate cancer cells. It reduces the expressions of androgen receptor and AR target genes, and induces oxidative stress, suggesting potential beneficial effects in preventing prostate cancer growth (Zhao et al., 2013).

  • Cardiovascular Disease Risk Reduction Fenofibrate significantly reduces cardiovascular disease events in individuals with type 2 diabetes, particularly in those with marked dyslipidemia. The largest effect is seen among subjects with high triglyceride and low HDL cholesterol levels, indicating its utility in managing dyslipidemia to prevent cardiovascular diseases (Scott et al., 2008).

  • Inhibition of Angiogenesis Fenofibrate inhibits angiogenesis both in vitro and in vivo. It decreases endothelial cell proliferation, migration, and capillary tube formation, potentially playing a role in mitigating atherosclerosis progression, plaque hemorrhage, and instability (Varet et al., 2003).

  • and suggests additional beneficial effects for the treatment of cancer patients (Tsai et al., 2016).

Safety And Hazards

Fenofibrate can cause the breakdown of muscle tissue, which can lead to kidney failure . It may cause damage to organs through prolonged or repeated exposure . Other side effects include liver problems, breathing problems, abdominal pain, muscle problems, and nausea . Use during pregnancy and breastfeeding is not recommended .

Future Directions

Fenofibrate has been found to substantially reduce severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection rates in cultured cells . This suggests potential antiviral applications for Fenofibrate in the future .

properties

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029874
Record name Fenofibrate
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Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L
Record name Fenofibrate
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Record name Fenofibrate
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Mechanism of Action

Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ...
Record name Fenofibrate
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Impurities

(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page.
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Product Name

Fenofibrate

Color/Form

Crystals from isopropanol, White solid

CAS RN

49562-28-9
Record name Fenofibrate
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Melting Point

79-82, 80-81 °C, 80.5 °C
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Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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